molecular formula C14H9F3O3 B6404377 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1262004-54-5

2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404377
CAS No.: 1262004-54-5
M. Wt: 282.21 g/mol
InChI Key: QGLFGLDMYCLYKO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a methoxy group at the second position and a trifluorophenyl group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and efficiency of the process. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to yield a difluorophenyl or monofluorophenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-formyl-4-(2,4,6-trifluorophenyl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(2,4-difluorophenyl)benzoic acid.

    Substitution: Formation of 2-ethoxy-4-(2,4,6-trifluorophenyl)benzoic acid.

Scientific Research Applications

2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)benzoic acid
  • 2-Methoxy-4-(2,4-difluorophenyl)benzoic acid
  • 2-Methoxy-4-(2,4,6-trichlorophenyl)benzoic acid

Uniqueness

2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This trifluorophenyl group imparts distinct characteristics, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c1-20-12-4-7(2-3-9(12)14(18)19)13-10(16)5-8(15)6-11(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLFGLDMYCLYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690573
Record name 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-54-5
Record name 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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